molecular formula C11H15NO2 B14584225 Ethanamine, N-(benzoyloxy)-N-ethyl- CAS No. 61582-64-7

Ethanamine, N-(benzoyloxy)-N-ethyl-

Cat. No.: B14584225
CAS No.: 61582-64-7
M. Wt: 193.24 g/mol
InChI Key: AYYJECWLTWIDMJ-UHFFFAOYSA-N
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Description

Ethanamine, N-(benzoyloxy)-N-ethyl-: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethanamine backbone with a benzoyloxy group and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, N-(benzoyloxy)-N-ethyl- typically involves the reaction of ethylamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of ethylamine attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethanamine, N-(benzoyloxy)-N-ethyl- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, N-(benzoyloxy)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanamine, N-(benzoyloxy)-N-ethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethanamine, N-(benzoyloxy)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ethyl group provides additional hydrophobic interactions, further stabilizing the compound-target complex. This dual interaction mechanism makes the compound a valuable tool in studying molecular pathways and developing targeted therapies.

Comparison with Similar Compounds

  • Ethanamine, N-(methoxy)-N-ethyl-
  • Ethanamine, N-(acetoxy)-N-ethyl-
  • Ethanamine, N-(benzoyloxy)-N-methyl-

Comparison: Ethanamine, N-(benzoyloxy)-N-ethyl- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties compared to its analogs. The benzoyloxy group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry. In contrast, compounds with methoxy or acetoxy groups may exhibit different reactivity patterns and binding affinities, limiting their use in certain contexts.

Properties

IUPAC Name

diethylamino benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)14-11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYJECWLTWIDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486763
Record name Ethanamine, N-(benzoyloxy)-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61582-64-7
Record name Ethanamine, N-(benzoyloxy)-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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